molecular formula C12H17NO2 B2995589 2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol CAS No. 202198-95-6

2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol

Cat. No. B2995589
CAS RN: 202198-95-6
M. Wt: 207.273
InChI Key: XCYNNUVNWMBQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrofuran (THF) is an organic compound classified as a heterocyclic compound, specifically a cyclic ether . It is a colorless, water-miscible organic liquid with low viscosity . It is mainly used as a precursor to polymers . Being polar and having a wide liquid range, THF is a versatile solvent .


Synthesis Analysis

The most widely used industrial process for producing tetrahydrofuran involves the acid-catalyzed dehydration of 1,4-butanediol .


Molecular Structure Analysis

The molecular structure of tetrahydrofuran is represented by the formula (CH2)4O . It is a cyclic ether, meaning it contains an oxygen atom connected to two carbon atoms forming a ring structure .


Chemical Reactions Analysis

Tetrahydrofuran is mainly used as a precursor to polymers . It can undergo a variety of chemical reactions due to its reactivity and versatility as a solvent .


Physical And Chemical Properties Analysis

Tetrahydrofuran is a colorless, water-miscible organic liquid with low viscosity . It has a molecular weight of 72.107 g·mol−1 . It has a melting point of −108.4 °C and a boiling point of 66 °C . It is miscible in water and has a vapor pressure of 132 mmHg at 20 °C .

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

Research has explored the mechanisms through which certain furan and phenol derivatives interact in organic synthesis processes. For instance, studies on chromium carbene complexes with acetylenes have shed light on furan formation, highlighting the complex mechanisms behind the construction of new aromatic nuclei, involving furan and phenol derivatives (J. Mccallum et al., 1988). This research has implications for the synthesis of complex organic molecules, including those related to "2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol".

Catalysis and Coordination Chemistry

The field of coordination chemistry has seen applications of phenol derivatives in synthesizing dinuclear copper(II) complexes. These complexes have been studied for their magnetic properties and potential applications in catalysis (P. Agarwal et al., 2021). Such studies are crucial for developing new catalytic processes and materials.

Organic Phosphine-Catalyzed Annulation

Phosphine-catalyzed [4 + 2] annulation processes involving compounds related to "2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol" have been developed, offering pathways to synthesize highly functionalized tetrahydropyridines. This research highlights the role of certain furan derivatives in facilitating regioselective annulation, which is significant for synthesizing nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).

Novel Pathways to Substituted Phenols

The synthesis of phenol derivatives via reactions involving furan compounds has been explored, offering new routes to substituted phenols. Such pathways are crucial for synthesizing various biologically active compounds and materials with specific chemical properties (Yunfeng Chen et al., 2010).

Antibacterial Properties

Compounds structurally related to "2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol" have been synthesized and evaluated for their antibacterial properties. This research contributes to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (A. Kakanejadifard et al., 2013).

Safety And Hazards

Tetrahydrofuran is highly flammable and harmful if swallowed . It causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

2-[(oxolan-2-ylmethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-6-2-1-4-10(12)8-13-9-11-5-3-7-15-11/h1-2,4,6,11,13-14H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYNNUVNWMBQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol

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